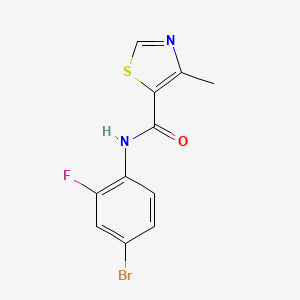
n-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is a chemical compound with a unique structure that combines a brominated and fluorinated phenyl ring with a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable thioamide and an α-haloketone.
Bromination and Fluorination: The phenyl ring is brominated and fluorinated using appropriate reagents such as bromine and fluorine sources.
Amidation: The final step involves the coupling of the brominated and fluorinated phenyl ring with the thiazole ring through an amidation reaction, typically using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other advanced materials.
Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide involves its interaction with specific molecular targets. The bromine and fluorine atoms can enhance binding affinity to certain enzymes or receptors, while the thiazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromo-2-fluorophenyl)-2-methylsulfanylacetamide
- N-(4-Bromo-2-fluorophenyl)-4-(4-morpholinylmethyl)benzamide
- 4-Bromo-2-fluorobiphenyl
Uniqueness
N-(4-Bromo-2-fluorophenyl)-4-methylthiazole-5-carboxamide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with a thiazole moiety. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C11H8BrFN2OS |
|---|---|
Poids moléculaire |
315.16 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C11H8BrFN2OS/c1-6-10(17-5-14-6)11(16)15-9-3-2-7(12)4-8(9)13/h2-5H,1H3,(H,15,16) |
Clé InChI |
GYJOKMYRPKHLDH-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=N1)C(=O)NC2=C(C=C(C=C2)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


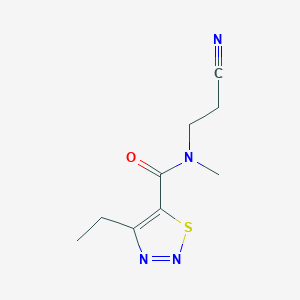

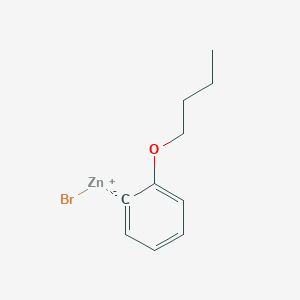
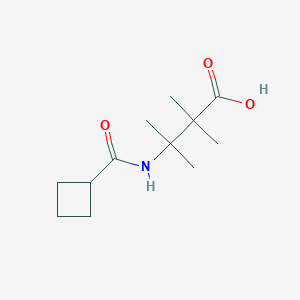

![1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
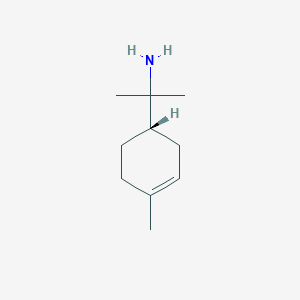
![N-Methyl-6-nitro-2-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14897166.png)

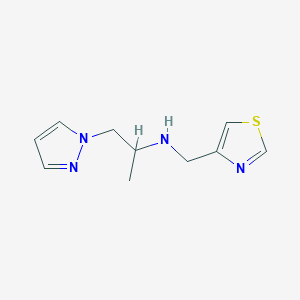
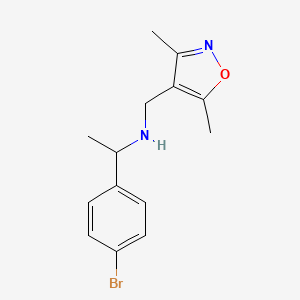
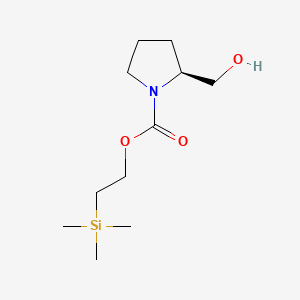
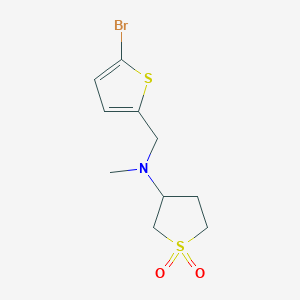
![4-[(4-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14897191.png)
